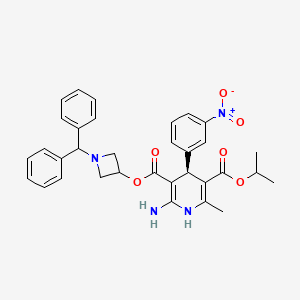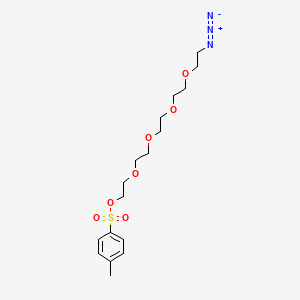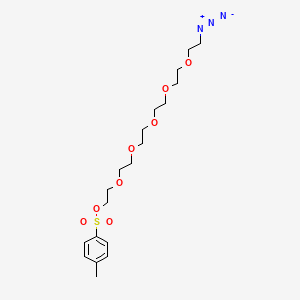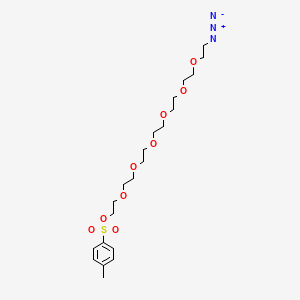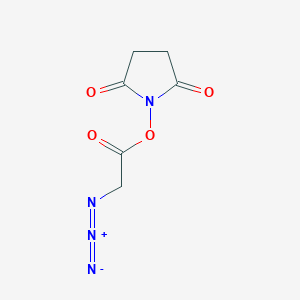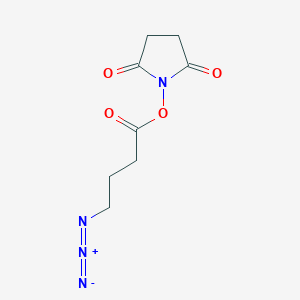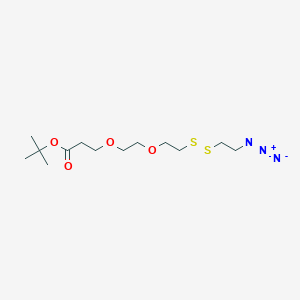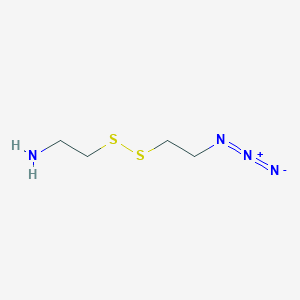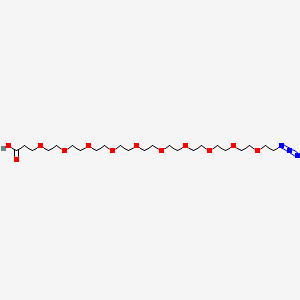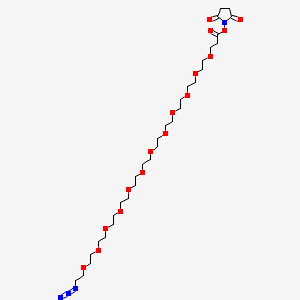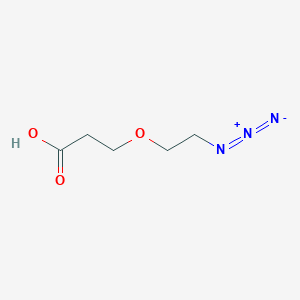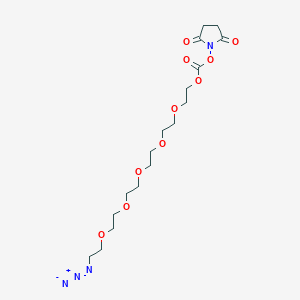
Azido-PEG5-succinimidyl carbonate
Overview
Description
Azido-PEG5-succinimidyl carbonate is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a succinimidyl carbonate group, making it a versatile reagent in click chemistry and bioconjugation applications .
Mechanism of Action
Target of Action
Azido-PEG5-succinimidyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Azide group that can interact with molecules containing Alkyne groups .
Mode of Action
This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound’s water solubility is increased by the presence of 5 peg units , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation is achieved through the synthesis of PROTACs .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-succinimidyl carbonate plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its Azide group undergoing copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is crucial for the formation of PROTACs, which are designed to degrade specific target proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG5-succinimidyl carbonate typically involves the reaction of polyethylene glycol with azido and succinimidyl carbonate groupsThe final step involves the coupling of the succinimidyl carbonate group under mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG5-succinimidyl carbonate undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Nucleophilic substitution: The succinimidyl carbonate group reacts with primary amines to form stable carbamate linkages
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts under mild conditions
SPAAC: No catalyst is required, and the reaction proceeds under physiological conditions
Nucleophilic substitution: Primary amines are used as nucleophiles, and the reaction is typically carried out in an aqueous or organic solvent
Major Products:
CuAAC: Triazole derivatives
SPAAC: Triazole derivatives
Nucleophilic substitution: Carbamate-linked conjugates
Scientific Research Applications
Azido-PEG5-succinimidyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings with specific functional properties
Comparison with Similar Compounds
- Azido-PEG4-succinimidyl carbonate
- Azido-PEG6-succinimidyl carbonate
- Azido-PEG8-succinimidyl carbonate
Comparison: Azido-PEG5-succinimidyl carbonate is unique due to its specific chain length of five polyethylene glycol units, which provides an optimal balance between solubility and reactivity. Compared to its analogs with shorter or longer polyethylene glycol chains, this compound offers enhanced water solubility and efficient bioconjugation properties .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O10/c18-20-19-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-17(24)31-21-15(22)1-2-16(21)23/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPYDXXYIRLZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


